molecular formula C10H8N2S B12816591 2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole

2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole

Cat. No.: B12816591
M. Wt: 188.25 g/mol
InChI Key: BHUFYBZASXXAJY-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in medicinal chemistry due to their pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole typically involves the reaction of 2-mercaptobenzimidazole with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is conducted at room temperature for several hours, and various solvents like dichloromethane or dimethylformamide can be used .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which is crucial for neurotransmission . This inhibition can help alleviate symptoms of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the prop-2-yn-1-ylthio group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

2-prop-2-ynylsulfanyl-2H-benzimidazole

InChI

InChI=1S/C10H8N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h1,3-6,10H,7H2

InChI Key

BHUFYBZASXXAJY-UHFFFAOYSA-N

Canonical SMILES

C#CCSC1N=C2C=CC=CC2=N1

Origin of Product

United States

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